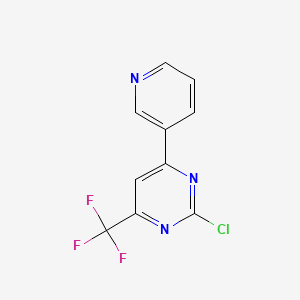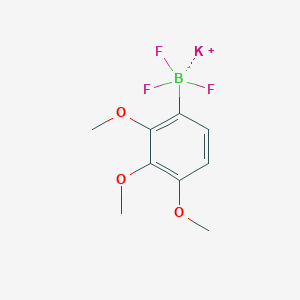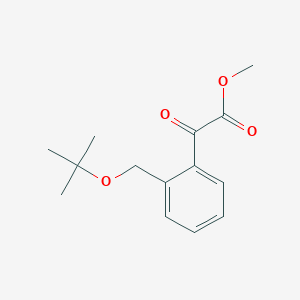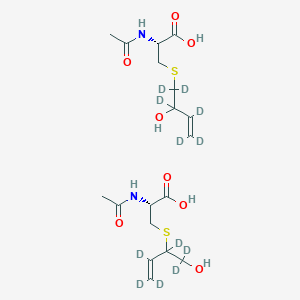
MHBMA-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydroxybutenyl mercapturic acid-d6 (MHBMA-d6) is a deuterated analog of monohydroxybutenyl mercapturic acid, a metabolite of 1,3-butadiene. This compound is primarily used as a biomarker in scientific research to study exposure to 1,3-butadiene, a known human carcinogen found in cigarette smoke, automobile exhaust, and industrial emissions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monohydroxybutenyl mercapturic acid-d6 involves the reaction of deuterated 1,3-butadiene with glutathione, followed by enzymatic conversion to the mercapturic acid form. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of monohydroxybutenyl mercapturic acid-d6 is not widely reported, as it is primarily used for research purposes. the general approach involves large-scale synthesis using deuterated precursors and purification through high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Monohydroxybutenyl mercapturic acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monohydroxybutenyl mercapturic acid-d6, which are used in further research and analysis .
Applications De Recherche Scientifique
Monohydroxybutenyl mercapturic acid-d6 is extensively used in scientific research, particularly in the following fields:
Mécanisme D'action
Monohydroxybutenyl mercapturic acid-d6 exerts its effects by mimicking the behavior of monohydroxybutenyl mercapturic acid in biological systems. It is metabolized through the same pathways, allowing researchers to trace and quantify the exposure to 1,3-butadiene. The molecular targets include enzymes involved in the detoxification of 1,3-butadiene, such as glutathione S-transferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxybutyl mercapturic acid (DHBMA): Another metabolite of 1,3-butadiene, used as a biomarker for exposure.
Trihydroxybutyl mercapturic acid (THBMA): A more oxidized form of the mercapturic acid metabolites of 1,3-butadiene.
Uniqueness
Monohydroxybutenyl mercapturic acid-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry analysis. The deuterium atoms enhance the accuracy and precision of quantification, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C18H30N2O8S2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid |
InChI |
InChI=1S/2C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t2*7?,8-/m00/s1/i2*1D2,3D,4D2,7D |
Clé InChI |
IEWINGYEAUEHJQ-XDBRDGETSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O)[2H].[2H]C(=C([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)O)NC(=O)C)[2H] |
SMILES canonique |
CC(=O)NC(CSCC(C=C)O)C(=O)O.CC(=O)NC(CSC(CO)C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


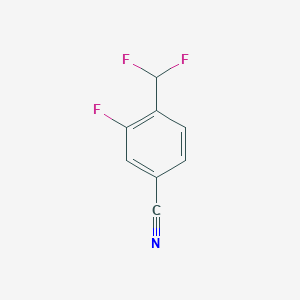
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

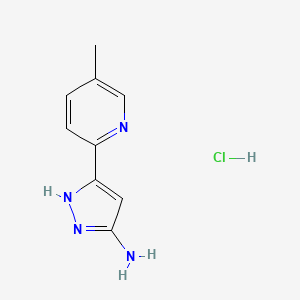
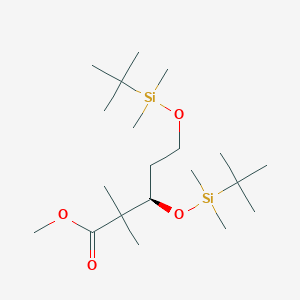
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
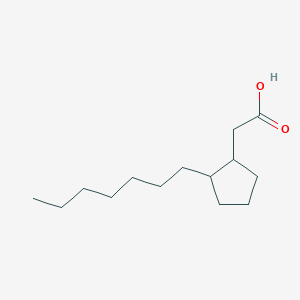


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)

